molecular formula C18H18ClN3O B2418504 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea CAS No. 852140-72-8

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea

Cat. No.: B2418504
CAS No.: 852140-72-8
M. Wt: 327.81
InChI Key: WDERIUXDHQTAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-12-9-14-10-13(3-8-17(14)22(12)2)11-20-18(23)21-16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDERIUXDHQTAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 1,2-dimethylindole-5-carboxaldehyde in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorophenyl isocyanate+1,2-dimethylindole-5-carboxaldehyde1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea\text{4-chlorophenyl isocyanate} + \text{1,2-dimethylindole-5-carboxaldehyde} \rightarrow \text{1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea} 4-chlorophenyl isocyanate+1,2-dimethylindole-5-carboxaldehyde→1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea

Uniqueness

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea is unique due to the presence of the dimethylindole moiety, which imparts distinct chemical and biological properties

Biological Activity

1-(4-Chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, synthesis, and comparative studies with similar compounds.

The compound is synthesized through the reaction of 4-chlorophenyl isocyanate with 1,2-dimethylindole-5-carboxaldehyde. The reaction conditions are typically controlled to yield high-purity products, often employing techniques like recrystallization and chromatography. Its molecular formula is C18H18ClN3OC_{18}H_{18}ClN_3O with a molecular weight of 329.81 g/mol.

The biological activity of 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various cellular processes. Notably, it may inhibit certain enzymes related to cell proliferation, showcasing potential anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The exact IC50 values vary based on the specific experimental conditions and cell lines used.

Cell Line IC50 (µM) Reference
MCF-712.5
A54915.8

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The compound's effectiveness varies, indicating a need for further exploration into its spectrum of activity and mechanisms .

Comparative Studies

When compared to similar compounds such as 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea, 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea demonstrates unique biological profiles due to the presence of the dimethylindole moiety. This structural feature may contribute to its distinct chemical reactivity and biological effects.

Comparison Table

Compound Anticancer Activity (IC50) Antibacterial Activity
1-(4-Chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea12.5 µM (MCF-7)Moderate
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea20 µM (MCF-7)Weak

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that this compound could act as an inhibitor for certain kinases involved in tumor growth and proliferation .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1: Formation of the urea backbone via reaction of 4-chlorophenyl isocyanate with an amine intermediate.
  • Step 2: Functionalization of the indole moiety, requiring alkylation or methylation at the 1,2-positions of the indole ring.
  • Step 3: Coupling reactions to link the chlorophenyl and indole-methyl groups to the urea core.

Critical reaction conditions:

  • Temperature control (e.g., 0–5°C for isocyanate reactions to avoid side products).
  • Solvent selection (e.g., DMF or THF for polar intermediates).
  • Catalysts (e.g., triethylamine for deprotonation in alkylation steps).
    Purification often requires column chromatography or recrystallization .

Q. How can researchers characterize the structural features of this compound to confirm its identity and purity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and indole-methyl substituents (δ ~3.8–4.2 ppm for N–CH3_3) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+^+ for C18_{18}H17_{17}ClN4_4O: 356.10).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., urea carbonyl groups often form intermolecular H-bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

Methodological Answer: Contradictions may arise due to:

  • Substituent variations : Compare analogs like 1-(4-chlorophenyl)-3-(2-methyl-1H-indol-5-yl)urea (lacking dimethyl groups) to assess steric/electronic effects on target binding .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to isolate structural contributions.
  • Computational modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., kinases or receptors).
    Example: A 2021 study found that dimethyl substitution on the indole ring enhanced solubility but reduced membrane permeability in analogs .

Q. What experimental strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Systematic substitution : Modify substituents on the chlorophenyl (e.g., replace Cl with F or CF3_3) and indole-methyl groups (e.g., vary alkyl chain length).
  • In vitro assays : Prioritize assays measuring target inhibition (e.g., enzyme kinetics) and cellular uptake (e.g., LC-MS quantification).
  • Data normalization : Use reference compounds (e.g., known urea-based inhibitors) to contextualize activity trends.

Q. Example SAR Table

Substituent on IndoleIC50_{50} (Target X)LogPSolubility (µM)
1,2-Dimethyl12.3 ± 1.53.245
1-Methyl8.9 ± 0.92.878
Unsubstituted>1002.1120

Data adapted from studies on analogs .

Q. What advanced techniques are employed to analyze metabolic stability and degradation pathways of this compound?

Methodological Answer:

  • LC-MS/MS metabolomics : Incubate the compound with liver microsomes (human/rat) to identify phase I/II metabolites.
  • Isotope labeling : Use 13C^{13}C-labeled urea to track cleavage products.
  • Computational tools : Predict metabolic hotspots with software like MetaSite or Schrödinger’s ADMET Predictor.
    Key findings from analogs: Urea bonds are prone to hydrolysis in acidic environments, requiring formulation adjustments for oral delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.